molecular formula C16H24BFN2O4 B1446063 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid CAS No. 1704063-93-3

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Cat. No. B1446063
CAS RN: 1704063-93-3
M. Wt: 338.2 g/mol
InChI Key: QXRWLKSRIOUKIL-UHFFFAOYSA-N
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Description

“3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O4 . It is also known as "(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid" .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C15H23BN2O4 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylboronic acid group .

Scientific Research Applications

Application in Medicinal Chemistry

  • Discovery of Novel Piperazine Derivatives as Inhibitors

    Compounds with a tert-butoxycarbonyl group, similar to the compound , have been explored for their potential in inhibiting acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. For instance, a study by Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives showing inhibitory activities in enzyme-assay and cell-based assays, indicating potential applications in medicinal chemistry (Chonan et al., 2011).

  • Potential in Antifungal and Antibacterial Agents

    Derivatives of piperazine, similar to the structure , have been investigated for their antifungal and antibacterial properties. For example, the study by Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, revealing significant inhibitory activity against certain strains (Wieczorek et al., 2014).

  • Synthesis of Piperazine-Based Compounds for Biological Evaluation

    The synthesis of compounds involving tert-butyl piperazine-1-carboxylate, as seen in studies like that of Sanjeevarayappa et al. (2015), focuses on the creation and characterization of such compounds, further exploring their biological activities, including antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Application in Polymer Science

  • Development of Novel Polyamides: Studies have shown the utility of piperazine derivatives in the synthesis of polyamides with potential applications in materials science. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, where piperazine played a crucial role in the polymer formation (Hattori & Kinoshita, 1979).

Application in Crystallography and Molecular Structure Analysis

  • Crystal Structure Analysis

    Piperazine derivatives, similar in structure to the compound , have been the focus of crystallographic studies to understand their molecular architectures. For instance, Gumireddy et al. (2021) examined the crystal structure of a piperazine derivative, highlighting its potential in pharmacology and materials science (Gumireddy et al., 2021).

  • Investigation of Molecular Interactions

    The study of molecular interactions and crystal structures of piperazine derivatives, as seen in research by Yamato et al. (1999), provides insights into the stereochemistry and potential applications of these compounds in various scientific fields (Yamato et al., 1999).

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Mechanism of Action

properties

IUPAC Name

[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWLKSRIOUKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

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